
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is an organosilicon compound characterized by the presence of ethynyl groups attached to a trisilane backbone. This compound is notable for its unique structure, which combines the properties of both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hexamethyltrisilane with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
科学的研究の応用
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
作用機序
The mechanism by which 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. These interactions can result in changes to the physical or chemical properties of the target, such as increased stability or altered reactivity.
類似化合物との比較
Similar Compounds
1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: Similar trisilane backbone but with chlorine substituents instead of ethynyl groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains a disiloxane backbone with vinyl groups.
Uniqueness
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is unique due to the presence of ethynyl groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical functionalities and reactivity.
特性
CAS番号 |
116161-01-4 |
|---|---|
分子式 |
C10H20Si3 |
分子量 |
224.52 g/mol |
IUPAC名 |
bis[ethynyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C10H20Si3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h1-2H,3-8H3 |
InChIキー |
OWLFEQWAPYOAMR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C#C)[Si](C)(C)[Si](C)(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


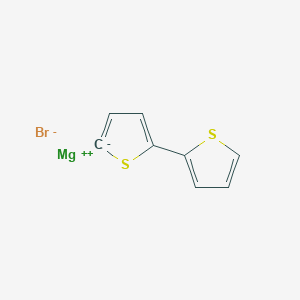
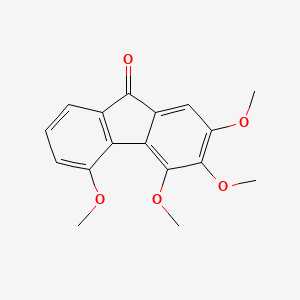
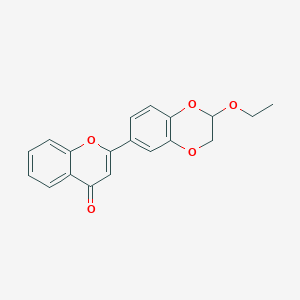
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
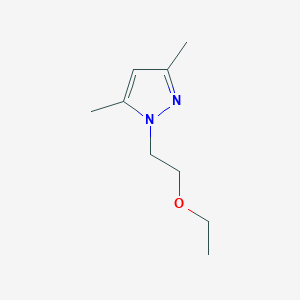
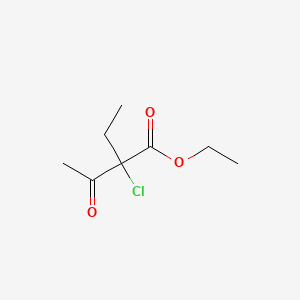

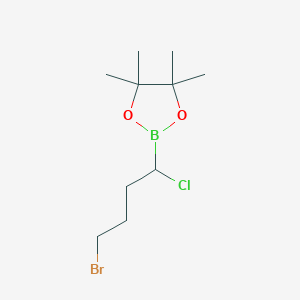
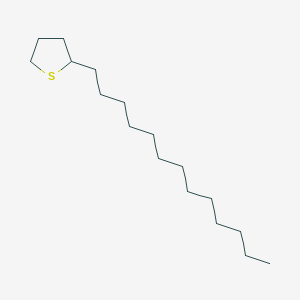
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
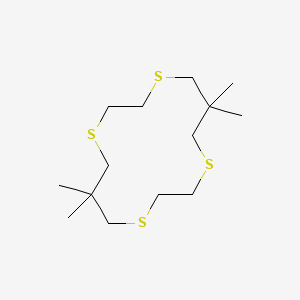
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
